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3-(Aminomethyl)furan-2-carboxylic acid
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Overview
Description
3-(Aminomethyl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted with an aminomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Aminomethyl)furan-2-carboxylic acid can be synthesized through the reductive amination of 5-formyl-2-furancarboxylic acid. This process involves the use of a stable and highly active heterogeneous catalyst, such as cobalt phosphide nanorods (Co2P), in the presence of ammonia or ammonium acetate as the amination reagent . The reaction is typically carried out in a methanol-water mixture under hydrogen pressure at elevated temperatures .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of biomass-derived furfural as a starting material is common, as it provides a renewable source for the synthesis of furancarboxylic acids . The process involves catalytic reduction and amination steps, optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and trifluoroacetic acid.
Reduction: Catalysts such as palladium or platinum are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various furan derivatives, such as tetrahydrofuran-2-carboxylic acid and its esters .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
Research indicates that compounds containing furan and amino groups, such as 3-(aminomethyl)furan-2-carboxylic acid, exhibit various biological activities. These include potential roles in anti-tuberculosis treatments and anti-inflammatory applications. Its structure allows for interactions with biomolecules, making it a candidate for further pharmacological studies .
Antituberculosis Activity
Recent studies have demonstrated that derivatives of furan-based compounds show promising activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis reveals that modifications to the furan ring can enhance efficacy against tuberculosis . For instance, substituents at specific positions on the furan ring significantly affect the compound's therapeutic index.
Materials Science Applications
Synthesis of Derivatives
this compound serves as a precursor for synthesizing various amides and esters containing furan rings. These derivatives are valuable in developing new materials with unique properties for applications in coatings, adhesives, and polymers . The mild synthetic conditions required for these reactions make them suitable for large-scale production.
Bio-derived Materials
The compound's derivatives have been explored as bio-based alternatives to traditional petrochemical products. For example, furan-based dimethacrylates synthesized from this compound can replace bisphenol A in resin formulations, contributing to more sustainable material options .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biocatalysis, the compound undergoes enzymatic transformations that lead to the formation of various furfurylamines . These reactions are facilitated by transaminases, which catalyze the transfer of amino groups to the furan ring .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid: A precursor for the synthesis of various furan derivatives.
5-(Hydroxymethyl)furfural: A biomass-derived compound used in the production of renewable chemicals.
2,5-Furandicarboxylic acid: Used in the synthesis of polyethylene furandicarboxylate, a renewable alternative to polyethylene terephthalate.
Uniqueness
3-(Aminomethyl)furan-2-carboxylic acid is unique due to its aminomethyl substitution, which imparts distinct chemical reactivity and potential for diverse applications in biobased polymer synthesis and pharmaceuticals .
Biological Activity
3-(Aminomethyl)furan-2-carboxylic acid (AMFCA) is a furan-based compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H9NO3
- IUPAC Name : this compound
- Molecular Weight : 155.15 g/mol
The structure features a furan ring with an amino group and a carboxylic acid, which may contribute to its biological interactions.
Antimicrobial Properties
Research indicates that AMFCA exhibits significant antimicrobial activity. In a study evaluating various furan derivatives, AMFCA demonstrated effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were recorded, showcasing AMFCA's potential as an antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Methicillin-resistant Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that AMFCA could be a candidate for further development in treating infections caused by resistant bacterial strains .
The mechanism by which AMFCA exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways. The presence of the amino group allows for potential hydrogen bonding with target biomolecules, enhancing its binding affinity and efficacy .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A comprehensive study evaluated the antimicrobial efficacy of various furan derivatives, including AMFCA. The results indicated that compounds with amino substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-amino counterparts. The study highlighted the importance of structural modifications in optimizing biological activity . -
Biocatalysis Research :
Recent research explored the biocatalytic potential of AMFCA in synthesizing other biologically active compounds. Enzymatic reactions involving AMFCA were shown to produce higher yields of desired products when using specific biocatalysts, indicating its utility in synthetic biology applications . -
Inhibition Studies :
Inhibition assays demonstrated that high concentrations of AMFCA could downregulate virulence factors in pathogenic bacteria, suggesting a dual role as both an antimicrobial agent and a modulator of bacterial pathogenicity. This was evidenced by decreased secretion of virulence factors in treated cultures .
Properties
IUPAC Name |
3-(aminomethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3,7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDBDPLJQFTEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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